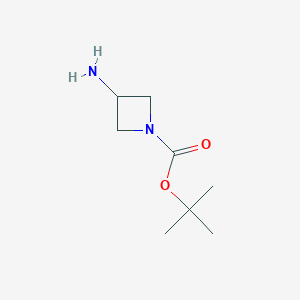

1-Boc-3-(amino)azetidine

Description

Properties

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGLRFGDZJSQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363973 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193269-78-2 | |

| Record name | 1-Boc-3-(amino)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Azetidine Scaffold

An In-Depth Technical Guide to 1-Boc-3-(amino)azetidine: Properties, Synthesis, and Applications

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their unique physicochemical and pharmacokinetic profiles, stemming from inherent ring strain (approx. 25.4 kcal/mol), sp³-rich character, and conformational rigidity, make them highly attractive scaffolds for bioactive molecule design.[1][2] This ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, allows for facile handling while enabling unique, triggerable reactivity.[2][3]

Among the vast library of azetidine derivatives, 1-Boc-3-(amino)azetidine (tert-butyl 3-aminoazetidine-1-carboxylate) stands out as a versatile and indispensable building block. Its structure features a primary amine at the 3-position, which serves as a key handle for derivatization, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which allows for orthogonal chemical strategies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

1-Boc-3-(amino)azetidine is typically a colorless to light yellow liquid or a white to off-white solid at room temperature.[4][5] Its core physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₂ | [6][7] |

| Molecular Weight | 172.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | ~1.1 g/cm³ | [6][7] |

| Boiling Point | 236.6 °C at 760 mmHg | [4][6] |

| Flash Point | 96.9 °C | [4][8] |

| Refractive Index | ~1.495 | [4][7] |

| Storage | Refrigerated (0-10°C), under inert gas | [5][6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-Boc-3-(amino)azetidine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.50 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[9] The protons on the azetidine ring typically appear as multiplets in the 3.0-4.5 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon (~156 ppm), and the methylene carbons of the strained azetidine ring.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands that confirm its structure. A strong band around 1690-1700 cm⁻¹ corresponds to the C=O stretching vibration of the Boc carbamate group.[11][12] N-H stretching vibrations for the primary amine are expected in the 3300-3500 cm⁻¹ region, while C-H stretching from the alkyl groups will appear just below 3000 cm⁻¹.

Synthesis and Reactivity

The strategic utility of 1-Boc-3-(amino)azetidine is rooted in its accessible synthesis and predictable reactivity, which allows for its incorporation into complex molecular architectures.

Synthetic Pathways

A common and efficient method for preparing 1-Boc-3-(amino)azetidine involves the reduction of an azide precursor. The starting material, 1-Boc-3-azetidinone, is a key intermediate that can be readily synthesized.[10][13]

Caption: Common synthetic route to 1-Boc-3-(amino)azetidine.

Experimental Protocol: Synthesis from 1-Boc-3-azidoazetidine [9]

-

Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as ethyl acetate (EtOAc).

-

Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress (typically 12 hours).

-

Upon completion, remove the catalyst by filtration through a pad of diatomaceous earth (Celite).

-

Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.

Core Reactivity

The reactivity of 1-Boc-3-(amino)azetidine is governed by its two distinct nitrogen functionalities. This dual reactivity allows for a wide range of chemical transformations.

-

Reactions at the 3-Amino Group: The primary amine is nucleophilic and readily undergoes standard transformations such as acylation, sulfonylation, alkylation, and reductive amination. This allows for the introduction of diverse side chains and functional groups at the 3-position of the azetidine ring.

-

Deprotection of the 1-Boc Group: The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions.[14][] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) efficiently removes the Boc group, liberating the secondary amine of the azetidine ring.[16] This newly exposed amine can then participate in further reactions, such as coupling or cyclization.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

- 5. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

- 7. 193269-78-2|Tert-butyl 3-aminoazetidine-1-carboxylate| SAGECHEM [sagechem.com]

- 8. ichemical.com [ichemical.com]

- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl 3-Aminoazetidine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of tert-butyl 3-aminoazetidine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. We will dissect its structural attributes, detail robust synthetic protocols with mechanistic rationale, and illuminate its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

In the rational design of small molecule therapeutics, the emphasis on molecules with a high sp³-character, structural rigidity, and finely-tuned physicochemical properties has grown significantly.[1] Strained N-heterocycles, particularly azetidines, have emerged as highly valuable motifs that meet these criteria.[1] The four-membered azetidine ring offers a unique combination of high ring strain, conformational rigidity, and a three-dimensional exit vector, which can confer enhanced pharmacokinetic properties, improved metabolic stability, and better solubility upon a drug candidate.[2]

tert-Butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2) is a premier example of a functionalized azetidine building block.[3] Its structure is characterized by a secondary amine within the ring, protected by a bulky tert-butoxycarbonyl (Boc) group, and a primary amine at the 3-position. This bifunctional nature allows for its directed and selective incorporation into complex molecular architectures, making it a staple in the synthesis of pharmacologically active compounds, including inhibitors of IRAK-4 (Interleukin-1 receptor-associated kinase 4).[3] The incorporation of this scaffold is a key strategy in developing drugs for inflammation, autoimmune disorders, and cancer.[4]

Structural Elucidation and Physicochemical Profile

The utility of tert-butyl 3-aminoazetidine-1-carboxylate stems directly from its unique structural and chemical properties.

Caption: Chemical structure of tert-butyl 3-aminoazetidine-1-carboxylate.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 193269-78-2 | [3][5] |

| Molecular Formula | C₈H₁₆N₂O₂ | [3][5] |

| Molecular Weight | 172.22 g/mol | [3][5] |

| Appearance | Clear colourless to pale yellow oil/liquid | [3] |

| Boiling Point | 79-81 °C at 3 mm Hg | [3] |

| Density | ~1.1 g/mL | [3] |

| Refractive Index | ~1.4650 | [3] |

| Solubility | Soluble in DMSO, Methanol, Water | [3] |

| pKa | 8.29 ± 0.20 (Predicted) | [3] |

| TPSA | 55.56 Ų | [5] |

| ¹H NMR (CDCl₃) | δ 1.50 (s, 9H) | [3] |

The molecule's structure is defined by three key regions:

-

The Azetidine Ring: A strained four-membered heterocycle that provides a rigid, three-dimensional scaffold. Its inherent strain can also be harnessed for further synthetic transformations.[1]

-

The Boc Protecting Group: The tert-butoxycarbonyl group on the ring nitrogen serves two purposes. First, it deactivates the ring nitrogen, preventing it from interfering with reactions targeting the C3-amino group. Second, its steric bulk influences the conformation of the ring. It can be removed under acidic conditions, allowing for subsequent functionalization at the N1 position.

-

The C3-Primary Amine: This nucleophilic group is the primary site for synthetic elaboration, allowing for the introduction of diverse substituents via reactions like amide coupling, reductive amination, or sulfonylation.

Synthesis and Mechanistic Insights: A Self-Validating Protocol

A reliable and high-yielding synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is crucial for its widespread use. One of the most efficient methods is the catalytic hydrogenation of tert-butyl 3-azidoazetidine-1-carboxylate. This process is clean, scalable, and avoids harsh reagents.

Caption: General synthetic workflow for tert-butyl 3-aminoazetidine-1-carboxylate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a self-validating system for the reduction of tert-butyl 3-azidoazetidine-1-carboxylate. The successful conversion is easily monitored and the product is isolated in high purity.

A. Materials and Equipment:

-

Reagents: tert-butyl 3-azidoazetidine-1-carboxylate, Ethyl acetate (EtOAc, anhydrous), 10% Palladium on carbon (Pd/C), Diatomaceous earth (Celite®).

-

Gases: Hydrogen (H₂), Nitrogen or Argon (for inert atmosphere).

-

Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon, filtration apparatus (e.g., Büchner funnel or fritted glass filter), rotary evaporator.

B. Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in ethyl acetate (approx. 0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate).

-

Hydrogenation: Seal the flask and purge with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting azide. The reaction is typically complete within 12 hours.[3]

-

Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Dilute the reaction mixture with additional EtOAc and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This typically yields the desired tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil in high purity (>95%) and yield (>99%).[3]

C. Causality and Field-Proven Insights:

-

Choice of Catalyst: 10% Pd/C is the workhorse catalyst for reducing azides to amines. It offers high efficiency and selectivity, and the heterogeneous nature allows for simple removal by filtration.

-

Solvent System: Ethyl acetate is an excellent choice as it readily dissolves the reactants and is inert under hydrogenation conditions. Its volatility simplifies product isolation.

-

Safety with Hydrogen: Using a hydrogen balloon is a standard and safe practice for lab-scale hydrogenations. It is critical to purge the system with an inert gas before and after the reaction to prevent the formation of explosive mixtures with air.

-

Filtration Aid: Diatomaceous earth is essential for the complete removal of the fine, pyrophoric Pd/C catalyst. A clean filtration is paramount to obtaining a pure, catalyst-free product.

Applications in Medicinal Chemistry and Drug Design

The azetidine motif is increasingly found in FDA-approved drugs, where it is used to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][6] Drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) feature this scaffold, underscoring its therapeutic relevance.[6]

tert-Butyl 3-aminoazetidine-1-carboxylate is a gateway to this valuable chemical space. Its primary amine serves as a versatile handle for diversification.

Caption: Key synthetic transformations using the C3-amino group.

As a bioisostere, the azetidine ring is often used as a surrogate for larger saturated amines like piperidine, providing a strategy to fine-tune physicochemical properties while maintaining or improving biological activity.[6] Its rigid structure helps lock in favorable conformations for receptor binding, a key principle in modern structure-based drug design.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of tert-butyl 3-aminoazetidine-1-carboxylate is essential.

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

| GHS Hazards | Causes severe skin burns and serious eye damage. May cause respiratory irritation. May cause an allergic skin reaction. | [7][8][9] |

| Signal Word | Danger / Warning | [3][9][10] |

| PPE | Wear protective gloves, chemical safety goggles, and a lab coat. | [9][11] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. | [7][8] |

| Storage | Keep container tightly closed. Store in a cool, dry, dark place under an inert atmosphere. Recommended storage is refrigerated (2-8°C). | [3] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Inhalation: Move person into fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician. | [9][11] |

Conclusion

tert-Butyl 3-aminoazetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique structural features—a rigid, sp³-rich scaffold combined with orthogonally protected amino groups—provide a reliable platform for creating novel molecules with enhanced drug-like properties. The robust and scalable synthetic routes to this compound further solidify its role as an indispensable building block in the quest for next-generation therapeutics. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in drug discovery programs.

References

- Azetidines in medicinal chemistry: emerging applic

- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

- tert-Butyl 3-(aminomethyl)

- tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1. KISHIDA CHEMICAL CO., LTD.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- tert-Butyl 3-aminoazetidine-1-carboxyl

- 193269-78-2 | 1-Boc-3-aminoazetidine | Amides. Ambeed.com.

- 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. Chemsrc.

- Azetidines of pharmacological interest. PubMed.

- Safety D

- tert-Butyl 3-aminoazetidine-1-carboxyl

- The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- tert-Butyl 3-Aminoazetidine-1-carboxyl

- tert-Butyl 3-Aminoazetidine-1-carboxyl

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. tandfonline.com [tandfonline.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 193269-78-2 | 1-Boc-3-aminoazetidine | Amides | Ambeed.com [ambeed.com]

- 11. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to 1-Boc-3-aminoazetidine: Properties, Synthesis, and Application in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-aminoazetidine-1-carboxylate, commonly known as 1-Boc-3-aminoazetidine. This document is intended for researchers, scientists, and professionals in drug development. It delves into the molecule's core physicochemical properties, outlines a standard synthesis and characterization protocol, and provides a detailed, field-proven methodology for its application in amide bond formation—a cornerstone reaction in medicinal chemistry. The guide emphasizes the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Strategic Value of a Constrained Scaffold

In modern drug discovery, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its value stems from a unique combination of properties conferred upon a parent molecule. The inherent ring strain and conformational rigidity allow for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Compared to more flexible acyclic amines or larger rings, the azetidine motif offers several advantages:

-

Improved Physicochemical Properties: The sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability, key attributes for a successful drug candidate.[3]

-

Novel Chemical Space: It serves as a bioisostere for other common rings, allowing chemists to explore novel chemical space and circumvent existing patents.

-

Vectorial Exit Point: The 3-amino group provides a well-defined vector for substitution, allowing for systematic exploration of structure-activity relationships (SAR).

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the ring nitrogen. It is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal choice for multi-step synthetic campaigns.

Physicochemical and Spectroscopic Properties

1-Boc-3-aminoazetidine is a versatile building block used extensively in pharmaceutical research.[4] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3-aminoazetidine-1-carboxylate | [4][5] |

| Synonyms | 1-Boc-3-aminoazetidine, 1-(tert-Butoxycarbonyl)-3-azetidinamine | [4] |

| CAS Number | 193269-78-2 | [5] |

| Molecular Formula | C₈H₁₆N₂O₂ | [5] |

| Molecular Weight | 172.22 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [5] |

| Boiling Point | 236.6 °C at 760 mmHg | [5] |

| Density | ~1.098 g/cm³ | [5] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [5] |

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of 1-Boc-3-aminoazetidine is critical before its use in synthesis. The primary amine and the Boc-protected ring nitrogen give the molecule a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for structural confirmation. A typical spectrum in CDCl₃ will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.50 ppm.[4] The protons on the azetidine ring will appear as multiplets in the δ 3-4 ppm region.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 173.1.

-

Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A purity of >97% is recommended for most synthetic applications.

Synthesis and Purification

A common and reliable laboratory-scale synthesis of 1-Boc-3-aminoazetidine involves the catalytic hydrogenation of 1-Boc-3-azidoazetidine. This method is efficient and avoids harsh reagents.

Reaction Scheme

The conversion of the azide to the primary amine is a clean reduction reaction.

Sources

Spectroscopic Data of 1-Boc-3-aminoazetidine: A Technical Guide

Introduction

1-Boc-3-aminoazetidine, with the systematic name tert-butyl 3-aminoazetidine-1-carboxylate, is a valuable building block in medicinal chemistry and drug discovery.[1] Its strained four-membered azetidine ring offers a unique three-dimensional scaffold that is of great interest for the synthesis of novel therapeutic agents. The presence of a Boc-protected nitrogen at the 1-position and a primary amine at the 3-position provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides an in-depth overview of the key spectroscopic data for 1-Boc-3-aminoazetidine, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to aid researchers in its identification, characterization, and utilization in synthesis.

Molecular Structure and Properties

The fundamental properties of 1-Boc-3-aminoazetidine are summarized below.

| Property | Value | Source |

| CAS Number | 193269-78-2 | [2][3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [1][4] |

// Atom nodes N1 [label="N", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-0.5,-1.7!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0.8,-1.2!", color="#202124", fontcolor="#FFFFFF"]; N2 [label="NH₂", pos="-1.2,-2.9!", color="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C=O", pos="1.2,1.0!", color="#34A853", fontcolor="#FFFFFF"]; O1 [label="O", pos="2.2,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C6 [label="C", pos="3.5,1.0!", color="#FBBC05", fontcolor="#FFFFFF"]; C7 [label="CH₃", pos="3.0,2.2!", color="#202124", fontcolor="#FFFFFF"]; C8 [label="CH₃", pos="4.5,1.8!", color="#202124", fontcolor="#FFFFFF"]; C9 [label="CH₃", pos="4.0,0.0!", color="#202124", fontcolor="#FFFFFF"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C3 -- N2; N1 -- C5; C5 -- O1; O1 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; } Caption: Molecular structure of 1-Boc-3-aminoazetidine.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of 1-Boc-3-aminoazetidine and gaining insights into its structural fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A robust method for analyzing 1-Boc-3-aminoazetidine by mass spectrometry involves electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Dissolve approximately 1 mg of 1-Boc-3-aminoazetidine in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum Data

While a publicly available experimental mass spectrum is not readily accessible, the expected key ions based on the molecular structure are presented below.

| m/z | Ion | Description |

| 173.13 | [M+H]⁺ | Protonated molecular ion |

| 117.09 | [M-C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 73.06 | [M-Boc+H]⁺ | Loss of the Boc group |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of 1-Boc-3-aminoazetidine in solution, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve 5-10 mg of 1-Boc-3-aminoazetidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio.

The following table summarizes the experimental and predicted ¹H NMR data for 1-Boc-3-aminoazetidine. The experimental data for the Boc group is well-established. The data for the azetidine ring protons is based on predictive models due to the lack of a complete publicly available experimental spectrum.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Source |

| 1.45 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are deshielded by the adjacent quaternary carbon and carbonyl group, appearing as a sharp singlet. (Experimental in CDCl₃) |

| ~1.8 (Predicted) | br s | 2H | -NH ₂ | The chemical shift of amine protons can vary depending on solvent and concentration. This is a predicted value. |

| ~3.5-3.7 (Predicted) | m | 1H | -CH (NH₂) | The methine proton on the carbon bearing the amino group is expected to be a multiplet due to coupling with the adjacent methylene protons. (Predicted in DMSO-d₆)[5] |

| ~3.9-4.2 (Predicted) | m | 4H | -CH ₂-N-CH ₂- | The four methylene protons of the azetidine ring are diastereotopic and will appear as complex multiplets. (Predicted in DMSO-d₆)[5] |

¹³C NMR Spectroscopy

Carbon NMR provides information on the different types of carbon atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~45.0 | -C H(NH₂) | The methine carbon of the azetidine ring bonded to the amino group. |

| ~55.0 | -C H₂-N-C H₂- | The two equivalent methylene carbons of the azetidine ring. |

| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~156.0 | -C =O | The carbonyl carbon of the Boc protecting group. |

Conclusion

This technical guide provides a consolidated overview of the mass spectrometry and nuclear magnetic resonance spectroscopic data for 1-Boc-3-aminoazetidine. While complete, experimentally verified spectra are not fully available in the public domain, the provided experimental and predicted data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The protocols and data interpretation presented herein are designed to facilitate the confident identification and characterization of this important chemical building block. It is always recommended to acquire experimental data on in-house samples for definitive structural confirmation.

References

-

iChemical. tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. Available at: [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

-

Rios, P., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 58(3), 177-187. Available at: [Link]

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

-

PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available at: [Link]

-

Pasternak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1009. Available at: [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

-

Kuriyama, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248633. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2 - iChemical [ichemical.com]

Introduction: The Strategic Importance of N-Boc-3-aminoazetidine in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of N-Boc-3-aminoazetidine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-aminoazetidine, formally known as tert-butyl 3-aminoazetidine-1-carboxylate, is a cornerstone building block in contemporary medicinal chemistry. Its structure uniquely combines the strained, sp³-rich azetidine ring with a versatile primary amine, which is strategically protected by a tert-butyloxycarbonyl (Boc) group. The azetidine motif is increasingly sought after in drug design for its ability to confer desirable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target binding and better pharmacokinetic profiles.[1] The Boc protecting group provides robust protection during multi-step syntheses while allowing for facile deprotection under acidic conditions, a critical feature for efficient and predictable synthetic routing.[2][3]

This guide offers a comprehensive examination of the core physical and chemical properties of N-Boc-3-aminoazetidine. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in the laboratory. From designing reaction conditions and selecting appropriate analytical methods to ensuring safe handling and storage, a thorough grasp of these properties empowers researchers to leverage this valuable intermediate to its full potential, accelerating the discovery of next-generation therapeutics.[1][]

Section 1: Core Physicochemical Properties

The physical properties of a chemical compound dictate its behavior in both storage and reaction environments. For N-Boc-3-aminoazetidine, these parameters are crucial for predicting its solubility in reaction media, determining purification strategies, and setting appropriate temperature controls for synthesis.

The data presented below is a synthesis of information from various commercial suppliers and databases. It is important to note that slight variations may exist between batches and suppliers due to differences in purity and residual solvents. Researchers should always refer to the Certificate of Analysis for lot-specific data.

| Property | Value | Significance in Application |

| Molecular Formula | C₈H₁₆N₂O₂[5][6][7] | Confirms the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 172.22 g/mol [7][8] | Essential for all stoichiometric calculations in reaction planning. |

| Appearance | White to off-white crystalline powder or clear colorless to pale yellow oil.[5][7][9][10] | The physical state can vary. The solid form is common, but it may exist as an oil, especially if not fully purified. |

| Melting Point | 63 - 72 °C[5] | Indicates the purity of the solid form. A broad melting range may suggest impurities. Dictates the upper-temperature limit for storage as a solid. |

| Boiling Point | 268 °C (at 760 mmHg)[5]; 236.6 °C (at 760 mmHg)[10][11]; 79 - 81 °C (at 3 mmHg)[7] | High boiling point at atmospheric pressure suggests thermal stability. Vacuum distillation is required for purification to avoid decomposition. |

| Density | 1.06 - 1.1 g/mL[5][7][10] | Useful for converting between mass and volume, particularly when handling the compound in its liquid or molten state. |

| Solubility | Soluble in water (approx. 5g/100mL)[5], Methanol, DMSO[7], and other organic solvents.[9] | High solubility in a range of solvents provides flexibility in choosing reaction conditions and purification methods (e.g., extraction, chromatography). |

| pKa (Predicted) | 8.29 - 12.26[5][7] | As these are predicted values with a wide discrepancy, experimental determination is recommended. The pKa of the azetidine nitrogen is critical for understanding its nucleophilicity in reactions. |

Section 2: Spectroscopic Profile for Structural Verification

Confirming the identity and purity of N-Boc-3-aminoazetidine is a prerequisite for its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure. While specific spectra should be obtained from the supplier's Certificate of Analysis, the following outlines the expected characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is the most informative tool for routine identity confirmation. Key expected signals include: a singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group; multiplets in the range of ~3.0-4.0 ppm for the CH and CH₂ protons of the azetidine ring; and a broad singlet for the primary amine (NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum should show distinct signals for the quaternary and methyl carbons of the Boc group, as well as the unique carbons of the azetidine ring.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is typically used. The expected mass-to-charge ratio (m/z) would be for the protonated molecule [M+H]⁺ at approximately 173.23, confirming the molecular weight.[][13]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Characteristic absorption bands include N-H stretching vibrations for the primary amine, a strong C=O stretching band around 1680-1700 cm⁻¹ for the carbamate of the Boc group, and C-N stretching bands.

The following diagram illustrates a standard workflow for the analytical confirmation of N-Boc-3-aminoazetidine.

Section 3: Experimental Protocols for Physical Property Determination

Trustworthy data is built on robust experimental design. The following protocols outline standard procedures for verifying key physical properties. The causality behind each step is explained to ensure a self-validating system.

Protocol 1: Melting Point Determination

-

Objective : To accurately determine the melting range of a solid sample of N-Boc-3-aminoazetidine as an indicator of purity.

-

Methodology :

-

Sample Preparation : Ensure the sample is completely dry by placing it under a high vacuum for several hours. A dry sample is critical because moisture can depress the melting point and broaden its range.

-

Loading : Finely crush a small amount of the solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Measurement : Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating : Use a rapid heating ramp (10-15 °C/min) to approximate the melting point. Then, cool the apparatus and repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point. A slow ramp is essential for allowing the system to reach thermal equilibrium, providing an accurate reading.

-

Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range provides a more accurate picture of purity than a single point.

-

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective : To confirm the molecular weight of N-Boc-3-aminoazetidine.

-

Methodology :

-

Sample Preparation : Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition. This ensures the sample is fully dissolved and at a concentration suitable for ESI-MS without saturating the detector.

-

Chromatographic Conditions :

-

Column : Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid. The acid is added to facilitate protonation of the analyte for positive ion mode detection.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Run a generic gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

-

Flow Rate : 0.3 - 0.5 mL/min.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+). This mode is chosen because the basic nitrogens on the azetidine ring are easily protonated.

-

Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Analysis : Inject the sample. Analyze the resulting mass spectrum for the presence of a peak at m/z = 173.23, corresponding to [C₈H₁₆N₂O₂ + H]⁺.

-

The following diagram illustrates the logical flow of the LC-MS experiment.

Section 4: Safety, Handling, and Storage

N-Boc-3-aminoazetidine requires careful handling to minimize risk to laboratory personnel. The information below is a summary of common hazards and precautions; always consult the most current Safety Data Sheet (SDS) from your supplier before use.[6][11][14]

| Hazard Category | GHS Information & Precautions |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[14] OR H315: Causes skin irritation[6][15], H319: Causes serious eye irritation[6][15], H335: May cause respiratory irritation.[15][16] (Note: Hazard severity may vary by supplier). |

| Signal Word | Danger or Warning[6] |

| Pictograms | Corrosion (GHS05) and/or Irritant (GHS07) |

| Engineering Controls | Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][16][17] Ensure eyewash stations and safety showers are readily accessible.[18] |

| Personal Protective Equipment (PPE) | Gloves : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[6] Eye Protection : Use chemical safety goggles and/or a face shield.[6] Lab Coat : Wear a standard laboratory coat. |

| First Aid Measures | Inhalation : Move person to fresh air. If not breathing, give artificial respiration.[6] Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6] Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][16] Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6][16] In all cases of exposure, consult a physician. [6] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place.[15] Recommended conditions vary: "Keep in dark place, Sealed in dry, Room Temperature"[5] or "Inert atmosphere, 2-8°C".[7] Follow supplier recommendations. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] |

Conclusion

N-Boc-3-aminoazetidine is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its distinct physical and chemical properties—from its solubility profile and thermal characteristics to its spectroscopic signature—are defining parameters that guide its successful application. By adhering to rigorous analytical verification, employing sound experimental protocols, and maintaining stringent safety practices, researchers can confidently and effectively integrate this powerful building block into their synthetic campaigns, paving the way for the development of novel and impactful therapeutics.

References

-

Safety Data Sheet - tert-Butyl 3-aminoazetidine-1-carboxylate. Angene Chemical. [Link]

-

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, PK01612E-1, 2023/5/8. KISHIDA CHEMICAL CO., LTD.. [Link]

-

1-Boc-3-(Amino)azetidine | CAS#:193269-78-2. Chemsrc. [Link]

-

1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Chemcasts. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...). PubMed Central. [Link]

-

Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health (NIH). [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 8. 3-(Boc-氨基)氮杂环丁烷 | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

- 13. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | TCI EUROPE N.V. [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. kishida.co.jp [kishida.co.jp]

- 18. fishersci.com [fishersci.com]

Solubility and stability of 1-Boc-3-(amino)azetidine

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-3-(amino)azetidine

Authored by: A Senior Application Scientist

Introduction: The Role of 1-Boc-3-(amino)azetidine in Modern Drug Discovery

1-Boc-3-(amino)azetidine (tert-butyl 3-aminoazetidine-1-carboxylate) is a cornerstone building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional azetidine scaffold is increasingly incorporated into novel molecular entities to enhance potency, improve pharmacokinetic profiles, and explore new chemical space. As a bifunctional molecule—possessing both a free primary amine for derivatization and a Boc-protected secondary amine—it offers a defined and controlled route for synthetic elaboration.[1]

However, the successful integration of this valuable intermediate into complex synthetic pathways is critically dependent on a thorough understanding of its fundamental physicochemical properties: solubility and stability. Inefficient dissolution can lead to inconsistent reaction kinetics and yield, while unanticipated degradation can generate impurities that compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-3-(amino)azetidine. It is designed to equip researchers with field-proven insights and practical methodologies to mitigate risks, optimize process parameters, and accelerate the development of next-generation therapeutics.

Section 1: Solubility Profile

The solubility of a synthetic building block is a critical parameter that influences everything from reaction solvent selection to purification and formulation. The 1-Boc-3-(amino)azetidine molecule contains both a polar primary amine and the strained azetidine ring, along with a nonpolar, bulky tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature results in a nuanced solubility profile.

Qualitative Solubility in Common Laboratory Solvents

Based on empirical data from various chemical suppliers and analogous structures, 1-Boc-3-(amino)azetidine exhibits good solubility in a range of polar organic solvents. Its solubility in aqueous media is more limited but present.

Table 1: Qualitative Solubility Data for 1-Boc-3-(amino)azetidine

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Use Case |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Excellent solvent for creating high-concentration stock solutions for screening and biological assays. |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used in peptide coupling and other reactions where high solubility of protected amines is required. | |

| Polar Protic | Methanol (MeOH) | Soluble[1][2] | Useful for reactions and for purification via chromatography. Its volatility aids in removal post-process. |

| Ethanol (EtOH) | Soluble | A greener alternative to methanol for many applications; often used in crystallizations. | |

| Aqueous | Water | Soluble[1][2] | The presence of the free amine and the azetidine nitrogen allows for some water solubility, which can be pH-dependent. This is a critical factor for aqueous workups and extractions. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Frequently used in organic synthesis for reactions run at or below room temperature. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For process optimization and the development of robust synthetic procedures, precise quantitative solubility data is indispensable. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.

Causality Behind the Protocol: This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility under the specified conditions. Using a calibrated analytical technique like HPLC with a UV detector provides the necessary accuracy and precision for quantification.

Protocol Steps:

-

Preparation: Add an excess amount of 1-Boc-3-(amino)azetidine (e.g., 20-30 mg) to a series of glass vials. The visible presence of undissolved solid is essential to ensure equilibrium is reached.

-

Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. The extended time is crucial to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any microscopic particulates.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of 1-Boc-3-(amino)azetidine.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Diagram 1: Workflow for Experimental Solubility Determination

Caption: Key factors influencing the stability of the Boc protecting group.

Protocol for a Forced Degradation Study

To proactively identify potential degradation products and establish analytical methods, a forced degradation (or stress testing) study is essential.

Causality Behind the Protocol: This protocol exposes the compound to harsh conditions (strong acid, base, oxidant, heat, and light) that are expected to cause degradation. By analyzing the stressed samples by HPLC, we can identify the retention times of potential impurities and ensure our analytical method is "stability-indicating"—meaning it can separate the intact compound from its degradation products. [] Protocol Steps:

-

Stock Solution Preparation: Prepare an accurate stock solution of 1-Boc-3-(amino)azetidine in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).

-

Stress Conditions (in separate vials):

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidation: Mix stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Stress: Incubate a vial of the stock solution at 80°C for 48 hours.

-

Control: Keep a vial of the stock solution at the recommended storage condition (e.g., 4°C).

-

-

Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration for HPLC analysis.

-

HPLC Analysis: Analyze all stressed samples and the control sample using a high-resolution reverse-phase HPLC method with a photodiode array (PDA) detector.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Assess peak purity to ensure the main peak is not co-eluting with impurities.

-

The primary degradation product under acidic conditions is expected to be 3-aminoazetidine.

-

Section 3: Summary and Recommendations

1-Boc-3-(amino)azetidine is a versatile and valuable building block whose effective use hinges on a clear understanding of its solubility and stability.

-

For Solubility: The compound is readily soluble in common polar organic solvents like DMSO, methanol, and DMF. For processes requiring precise concentration control, it is imperative to determine quantitative solubility using a robust method like the shake-flask protocol outlined herein.

-

For Stability: The primary liability is the acid-sensitive Boc group. All processes should be conducted under neutral or, preferably, basic conditions to maintain its integrity. Long-term storage should be under refrigerated and dry conditions. [4][5] By adhering to these principles and employing the validation protocols described, researchers and drug development professionals can confidently and effectively utilize 1-Boc-3-(amino)azetidine, ensuring the integrity of their synthetic routes and the quality of their final products.

References

-

1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc. [Link]

-

Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. [Link]

Sources

A Technical Guide to 1-Boc-3-(amino)azetidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological properties of therapeutic candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and ability to impart favorable physicochemical characteristics.[1] The inherent ring strain of the azetidine ring, while making its synthesis a nuanced challenge, also endows it with a three-dimensional character that can enhance binding affinity and selectivity to biological targets.[2][3] This guide focuses on a key building block that provides access to this valuable scaffold: 1-Boc-3-(amino)azetidine.

This versatile intermediate, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, offers a stable yet readily deprotectable handle for further chemical elaboration. The presence of the primary amino group at the 3-position provides a convenient point for derivatization, making it a cornerstone for the synthesis of a diverse array of more complex molecules. This guide will provide an in-depth overview of its commercial availability, detailed synthetic protocols, and its application in the development of novel therapeutics, with a particular focus on its relevance to the synthesis of targeted therapies.

Commercial Availability: Sourcing a Critical Building Block

The accessibility of starting materials is a critical consideration in any synthetic endeavor. 1-Boc-3-(amino)azetidine is commercially available from a range of suppliers, catering to both research and development and larger-scale manufacturing needs. The quality and purity of this starting material are paramount to ensure the success and reproducibility of subsequent synthetic steps.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Grams to Kilograms |

| Combi-Blocks | >97% | Grams to Kilograms |

| Acros Organics | 97% | Grams |

| TCI America | >98% | Grams |

| BLD Pharm | ≥98% | Grams to Kilograms |

| Chemsavers | 94% | Grams |

This table is a representative sample and not exhaustive. Researchers should always consult supplier specifications for the most up-to-date information.

Synthesis of 1-Boc-3-(amino)azetidine: A Practical Guide

Several synthetic routes to 1-Boc-3-(amino)azetidine have been reported. The choice of a particular route often depends on the availability of starting materials, scalability, and safety considerations. Here, we detail two common and reliable methods.

Method 1: Reduction of 1-Boc-3-azidoazetidine

This is a widely used and efficient method that proceeds with high yield and purity. The key transformation is the reduction of an azide to a primary amine.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1-Boc-3-azidoazetidine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol. The choice of solvent is critical for ensuring the solubility of the starting material and the catalyst's efficiency.

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The catalyst is pyrophoric, and appropriate handling precautions should be taken.

-

Hydrogenation: The flask is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.

-

Concentration: The filtrate is concentrated under reduced pressure to yield 1-Boc-3-(amino)azetidine as a crude oil.

-

Purification: For most applications, the crude product is of sufficient purity. However, if necessary, purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the reduction of azides to amines due to its high activity and selectivity.

-

Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction. Maintaining a positive pressure of hydrogen ensures a sufficient supply for the reaction to proceed to completion.

-

Celite® Filtration: Celite is a diatomaceous earth that provides a fine filter bed, effectively removing the finely divided palladium catalyst from the reaction mixture.

Diagram of Synthesis Workflow (Method 1):

Caption: Synthesis of 1-Boc-3-(amino)azetidine via catalytic hydrogenation.

Method 2: From 3-Hydroxyazetidine

This route involves the conversion of the hydroxyl group to a leaving group, followed by displacement with an azide, and subsequent reduction.

Experimental Protocol:

-

Boc Protection: 3-Hydroxyazetidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-3-hydroxyazetidine.[4]

-

Mesylation/Tosylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is then activated by converting it into a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.

-

Azide Displacement: The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to afford 1-Boc-3-azidoazetidine via an SN2 reaction.

-

Reduction: The azide is then reduced to the amine as described in Method 1.

Causality Behind Experimental Choices:

-

Boc Protection: The Boc group is used to protect the azetidine nitrogen from participating in side reactions during the subsequent steps. It is stable under the conditions of mesylation and azide displacement and can be easily removed under acidic conditions if required.

-

Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate makes it an excellent leaving group, facilitating the subsequent nucleophilic substitution with azide.

-

Sodium Azide: Sodium azide is a common and effective source of the azide nucleophile.

Quality Control: Ensuring Purity and Identity

The purity and identity of 1-Boc-3-(amino)azetidine are crucial for its successful application in multi-step syntheses. A combination of analytical techniques is employed to ensure the quality of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the Boc group (a characteristic singlet around 1.4 ppm) and the protons on the azetidine ring.

-

¹³C NMR: Confirms the presence of all carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbons of the azetidine ring.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Purity is typically determined by the area percentage of the main peak. For amines lacking a strong UV chromophore, derivatization or the use of detectors like ELSD or CAD may be necessary.[5][]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 3-aminoazetidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its incorporation can lead to improved solubility, metabolic stability, and target engagement.[7] 1-Boc-3-(amino)azetidine serves as a key starting material for introducing this valuable fragment.

A prominent example of a drug containing a substituted azetidine core is Baricitinib .[1] Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[8] The synthesis of Baricitinib involves a key intermediate, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile, which is derived from a 3-azetidinone precursor.[9][10] While not a direct use of 1-Boc-3-aminoazetidine, the synthesis highlights the importance of functionalized azetidines in constructing complex drug molecules.

Mechanism of Action of Baricitinib and the JAK-STAT Pathway:

Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[2][7][11] This pathway is crucial for mediating the cellular response to a variety of cytokines and growth factors involved in inflammation and immune function.[12][13]

Diagram of the JAK-STAT Signaling Pathway and Inhibition by Baricitinib:

Caption: Baricitinib inhibits JAK, disrupting the inflammatory signaling cascade.

Conclusion

1-Boc-3-(amino)azetidine is a commercially accessible and synthetically versatile building block of significant importance in modern drug discovery. Its unique structural features and the ability to introduce the valuable 3-aminoazetidine scaffold make it a sought-after intermediate for the synthesis of novel therapeutics. A thorough understanding of its commercial availability, reliable synthetic protocols, and robust quality control measures, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage the potential of this powerful chemical entity. The continued exploration of azetidine-containing molecules promises to yield the next generation of innovative medicines.

References

-

What is the mechanism of action of Baricitinib? - Patsnap Synapse. (2025-03-07). Retrieved from [Link]

-

What is the mechanism of Baricitinib? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Synthetic route for baricitinib. (n.d.). ResearchGate. Retrieved from [Link]

-

What molecular and cellular mechanisms are involved in the action of BARICITINIB for OLUMIANT treatment? (n.d.). R Discovery. Retrieved from [Link]

-

An Efficient Synthesis of Baricitinib. (2025-08-07). ResearchGate. Retrieved from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019-10-31). PMC - NIH. Retrieved from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2025-09-20). ResearchGate. Retrieved from [Link]

-

The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib,... (n.d.). ResearchGate. Retrieved from [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023-01-21). PubMed Central. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). PubMed. Retrieved from [Link]

-

Tofacitinib synthesis. (n.d.). UNL. Retrieved from [Link]

- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (n.d.). Google Patents.

-

The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. (n.d.). Retrieved from [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2025-08-10). ResearchGate. Retrieved from [Link]

-

Tofacitinib Synthesis – An Asymmetric Challenge. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02). Retrieved from [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009-03-06). PubMed. Retrieved from [Link]

- Process for the preparation of tofacitinib and intermediates thereof. (n.d.). Google Patents.

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). NIH. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

The Alchemist's Azetidine: A Senior Scientist's Guide to the Safe Handling of tert-Butyl 3-Aminoazetidine-1-Carboxylate

Introduction: The Rising Prominence of a Key Building Block

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds with favorable pharmacokinetic properties is relentless. Among the small, saturated heterocycles, azetidines have emerged as valuable building blocks, offering a unique three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and target engagement. Tert-butyl 3-aminoazetidine-1-carboxylate, a key intermediate, is instrumental in the synthesis of a multitude of pharmaceutical candidates.[1] Its growing importance necessitates a comprehensive understanding of its safe handling and application. This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond rudimentary safety data to instill a culture of informed caution and procedural excellence.

I. Hazard Identification and Risk Assessment: Understanding the Adversary

While an indispensable tool, tert-butyl 3-aminoazetidine-1-carboxylate is not without its inherent risks. A thorough understanding of its hazard profile is the bedrock of safe laboratory practice.

Primary Hazards:

-

Skin and Eye Damage: The compound is classified as a substance that can cause severe skin burns and serious eye damage.[2] This is a critical consideration, as even brief contact can lead to significant injury. The mechanism of this corrosive action is linked to its alkaline nature and ability to hydrolyze lipids and proteins in tissues.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

-

Allergic Skin Reaction: Some sources indicate that it may cause an allergic skin reaction.[4]

Risk Mitigation Strategy:

A proactive risk assessment is paramount. Before any manipulation of this compound, a thorough evaluation of the experimental procedure should be conducted to identify potential exposure points. The quantity of material being used, the duration of the experiment, and the specific manipulations (e.g., weighing, dissolution, reaction quenching) will all influence the level of risk and the necessary control measures.

II. Safe Handling and Personal Protective Equipment (PPE): A System of Proactive Defense

Adherence to a stringent set of handling protocols and the consistent use of appropriate personal protective equipment are non-negotiable.

Engineering Controls:

All work with tert-butyl 3-aminoazetidine-1-carboxylate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4] This is the primary line of defense to prevent inhalation exposure.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause severe eye damage.[4][5] |

| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact, which can lead to burns and irritation.[4][5] Gloves should be inspected before use and changed frequently. |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes | To protect the skin from accidental spills and contamination.[5] |

Experimental Workflow for Safe Handling:

Caption: A stepwise protocol for responding to a spill of tert-butyl 3-aminoazetidine-1-carboxylate.

V. Disposal Considerations: Responsible Stewardship

The disposal of tert-butyl 3-aminoazetidine-1-carboxylate and its containers must be carried out in accordance with local, state, and federal regulations. [3][6]

-

Chemical Waste: Dispose of the substance as hazardous waste. Do not allow it to enter drains or waterways. [4]* Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly. [3]

VI. Applications in Drug Development: A Versatile Scaffold

The utility of tert-butyl 3-aminoazetidine-1-carboxylate as a pharmaceutical intermediate is well-established. [1]Its rigid, three-dimensional structure is often used to replace more flexible aliphatic amines, leading to improved potency and selectivity of drug candidates. The Boc-protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions to reveal the reactive secondary amine for further functionalization. [7]This compound is a key precursor in the synthesis of Janus kinase (JAK) inhibitors, among other therapeutic agents. [8]

Conclusion: A Commitment to Safety and Scientific Advancement

Tert-butyl 3-aminoazetidine-1-carboxylate is a powerful tool in the arsenal of the medicinal chemist. Its safe and effective use hinges on a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. By integrating the principles outlined in this guide, researchers can confidently harness the potential of this valuable building block to drive the next wave of therapeutic innovation.

References

- tert-Butyl 3-(aminomethyl)

- Safety D

- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine - Benchchem.

- tert-Butyl 3-Aminoazetidine-1-carboxyl

- 193269-78-2 | 1-Boc-3-aminoazetidine | Amides - Ambeed.com.

- Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.

- tert-Butyl 3-Aminoazetidine-1-carboxyl

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

- tert-Butyl 3-(pyridin-2-ylamino)